4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methylbutyl)-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-ISOPENTYLAMINE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-ISOPENTYLAMINE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the cyclocondensation of hydrazine with a 1,3-diketone or β-keto ester.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Formation of the Pyrimido Ring: The pyrimido ring is formed through a cyclization reaction involving a suitable precursor.
Attachment of the Isopentylamine Group: The final step involves the nucleophilic substitution reaction where the isopentylamine group is attached to the pyrimido ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopentylamine group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-ISOPENTYLAMINE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-ISOPENTYLAMINE involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function . This inhibition can disrupt various biological processes, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Hydrazine-Coupled Pyrazoles: Known for their antileishmanial and antimalarial activities.
Diphenyl-1H-Pyrazole Derivatives: Investigated for their insecticidal activities.
N-(2,3-Dimethyl-5-Oxo-1-Phenyl-2,5-Dihydro-1H-Pyrazol-4-Yl)Benzamides: Explored for their anti-inflammatory properties.
Properties
Molecular Formula |
C15H20F3N5 |
---|---|
Molecular Weight |
327.35 g/mol |
IUPAC Name |
4-(1,3-dimethylpyrazol-4-yl)-N-(3-methylbutyl)-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C15H20F3N5/c1-9(2)5-6-19-14-20-12(7-13(21-14)15(16,17)18)11-8-23(4)22-10(11)3/h7-9H,5-6H2,1-4H3,(H,19,20,21) |
InChI Key |
ZINSLUQBAFESNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2=CC(=NC(=N2)NCCC(C)C)C(F)(F)F)C |
Origin of Product |
United States |
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